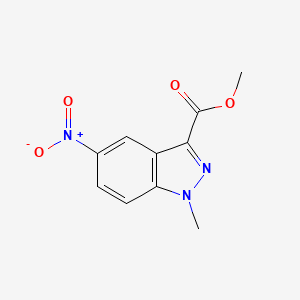Methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate
CAS No.:
Cat. No.: VC15962334
Molecular Formula: C10H9N3O4
Molecular Weight: 235.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H9N3O4 |
|---|---|
| Molecular Weight | 235.20 g/mol |
| IUPAC Name | methyl 1-methyl-5-nitroindazole-3-carboxylate |
| Standard InChI | InChI=1S/C10H9N3O4/c1-12-8-4-3-6(13(15)16)5-7(8)9(11-12)10(14)17-2/h3-5H,1-2H3 |
| Standard InChI Key | MKEULQKLHYUEBS-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is CHNO, with a molecular weight of 236.21 g/mol. Its IUPAC name, methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate, reflects the substitution pattern on the indazole core. Key structural features include:
-
A methyl group at the 1-position, which prevents tautomerism and stabilizes the indazole ring.
-
A nitro group at the 5-position, introducing electron-withdrawing effects that influence reactivity.
-
A methyl ester at the 3-position, enhancing solubility in organic solvents and serving as a handle for further derivatization .
Table 1: Key Physicochemical Properties
Synthesis and Optimization
Synthetic Routes
The synthesis of methyl 1-methyl-5-nitro-1H-indazole-3-carboxylate involves multi-step strategies, often starting from substituted toluidines or hydrazine derivatives. Two predominant methodologies are highlighted below:
Cyclization of Arylhydrazones
Arylhydrazones derived from nitro-substituted benzaldehydes can undergo cyclization under acidic or basic conditions to form the indazole core. For example:
-
Hydrazone Formation: Reaction of 5-nitro-2-methylbenzaldehyde with methyl hydrazine yields the corresponding hydrazone.
-
Cyclization: Treatment with potassium carbonate (KCO) in DMF at 90°C induces ring closure to form 1-methyl-5-nitro-1H-indazole .
-
Esterification: The carboxylic acid at position 3 is methylated using methanol and sulfuric acid (HSO) under reflux .
Direct Functionalization of Indazole
An alternative approach involves nitration and esterification of a preformed indazole derivative:
-
Nitration: 1-Methylindazole-3-carboxylic acid is nitrated at the 5-position using nitric acid (HNO) in sulfuric acid.
-
Methylation: The carboxylic acid is esterified with methanol and HSO .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazone Formation | Methyl hydrazine, DMF, 90°C | 85–90% | |
| Cyclization | KCO, DMF, 90°C | 70–75% | |
| Esterification | HSO, MeOH, reflux | 60–65% |
Challenges and Optimization
-
Regioselectivity: Nitration at the 5-position requires careful control of reaction conditions to avoid polysubstitution .
-
Ester Stability: Prolonged reflux during esterification may lead to decarboxylation, necessitating optimized reaction times .
Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs electrophilic attacks to the 4- and 7-positions of the indazole ring. For instance, halogenation with bromine (Br) in acetic acid yields 4-bromo derivatives .
Reduction Reactions
Reduction of the nitro group to an amine is achievable using catalytic hydrogenation (H, Pd/C) or sodium dithionite (NaSO), yielding methyl 1-methyl-5-amino-1H-indazole-3-carboxylate—a precursor for pharmaceuticals .
Ester Hydrolysis
The methyl ester undergoes hydrolysis in aqueous NaOH to form the carboxylic acid, which can be further functionalized via amidation or coupling reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume